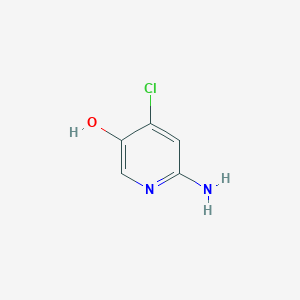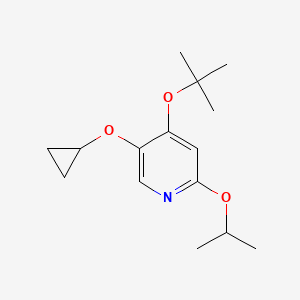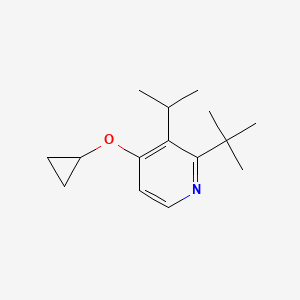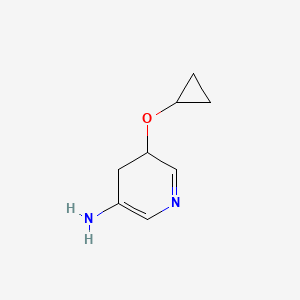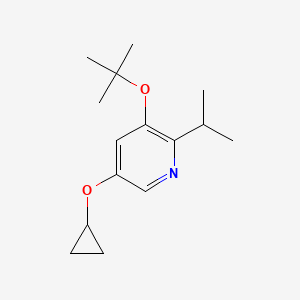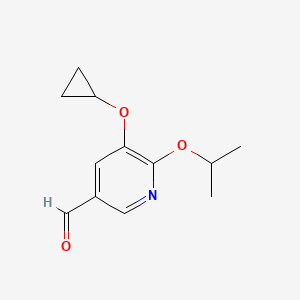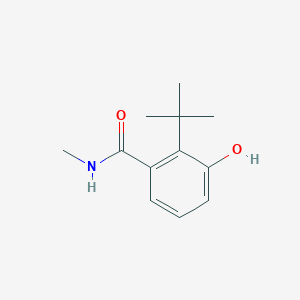
2-Tert-butyl-3-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and an N-methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 2-tert-butylphenol with methylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures the consistency and quality of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 2-tert-butyl-3-oxo-N-methylbenzamide, while reduction of the amide group may produce 2-tert-butyl-3-hydroxy-N-methylbenzylamine.
Applications De Recherche Scientifique
2-Tert-butyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 2-Tert-butyl-3-hydroxy-N-methylbenzamide exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxy group may form hydrogen bonds with active sites of enzymes, while the amide group may interact with receptor proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-3-hydroxybenzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
3-Tert-butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of an amide, leading to different chemical properties and reactivity.
N-Methylbenzamide: Lacks the tert-butyl and hydroxy groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
2-Tert-butyl-3-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and amide groups offer sites for hydrogen bonding and other interactions. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-tert-butyl-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-8(11(15)13-4)6-5-7-9(10)14/h5-7,14H,1-4H3,(H,13,15) |
Clé InChI |
BVVTXKRIYWRBQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


